![molecular formula C9H17NO2 B2689993 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine CAS No. 88091-98-9](/img/structure/B2689993.png)
4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine
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Description
Synthesis Analysis
The synthesis of morpholines, which is the core structure in the compound you’re asking about, has been extensively studied. Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
- Oxypeucedanin has demonstrated promising anticancer effects. Researchers have investigated its ability to inhibit tumor cell growth and induce apoptosis (programmed cell death) in cancer cells . Further studies explore its potential as a targeted therapy for specific cancer types.
- Inflammation plays a crucial role in various diseases. Oxypeucedanin exhibits anti-inflammatory properties by modulating inflammatory pathways. It may be useful in conditions such as arthritis, asthma, and inflammatory bowel diseases .
- Oxypeucedanin has been studied for its photoprotective properties. It may protect skin cells from UV radiation-induced damage, making it relevant for sunscreen formulations and skincare products .
- Preliminary research suggests that oxypeucedanin possesses antimicrobial activity against bacteria and fungi. It could be explored as a natural alternative to conventional antimicrobial agents .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damageOxypeucedanin has shown neuroprotective effects in experimental models, warranting further investigation .
- Researchers have analyzed the chemical composition of oxypeucedanin and its derivatives. These studies contribute to our understanding of natural product chemistry and may inspire the development of novel synthetic compounds .
Anticancer Potential
Anti-Inflammatory Activity
Photoprotective Effects
Antimicrobial Properties
Neuroprotective Potential
Phytochemical Studies
properties
IUPAC Name |
4-[(3,3-dimethyloxiran-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)8(12-9)7-10-3-5-11-6-4-10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRIGVQOLDXWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine |
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